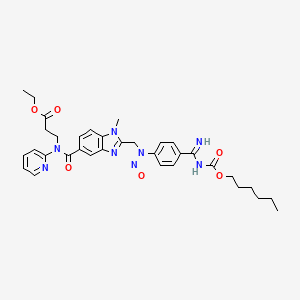

N-Nitrosodabigatran Etexilate

Description

Contextualization as a Nitrosamine (B1359907) Impurity

N-Nitrosodabigatran Etexilate is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI). nih.govrsc.org NDSRIs are a subclass of nitrosamines that share structural similarities with the active pharmaceutical ingredient (API). ipa-india.org This impurity is not intentionally added but can form during the synthesis, storage, or even formulation of the Dabigatran (B194492) Etexilate drug product. tctmd.com Its formation occurs through the reaction of the secondary amine functional group within the Dabigatran Etexilate molecule with nitrosating agents. veeprho.comveeprho.com The presence of residual nitrites, often found in excipients, can be a source of these nitrosating agents.

The chemical structure of Dabigatran Etexilate contains a secondary amine, making it susceptible to nitrosation, which leads to the formation of this compound. europa.eu This has prompted regulatory bodies and pharmaceutical manufacturers to conduct rigorous risk assessments for its potential presence in the final drug product. tctmd.comeuropa.eu In March 2023, some lots of generic dabigatran etexilate capsules were recalled in the U.S. due to unacceptable levels of this specific nitrosamine impurity, highlighting the real-world implications of its presence. ipa-india.orgtctmd.com

Significance in Pharmaceutical Impurity Research

The emergence of this compound as a potential impurity has underscored the importance of impurity profiling in drug development and manufacturing. veeprho.com Research into this compound is significant for several reasons. Firstly, it drives the development of highly sensitive and specific analytical methods to detect and quantify its presence at trace levels. nih.govrsc.org The potential health risks associated with nitrosamines necessitate stringent control, making robust analytical techniques essential for patient safety. nih.gov

Secondly, the study of this compound contributes to a broader understanding of nitrosamine formation mechanisms in complex drug molecules. This knowledge is crucial for developing mitigation strategies to prevent the formation of such impurities. These strategies can include modifications to the manufacturing process, control of raw materials and excipients, and optimization of storage conditions. ipa-india.org

Finally, this compound serves as a case study for the application of regulatory guidelines concerning nitrosamine impurities. veeprho.comeuropa.eu The establishment of acceptable intake (AI) limits for this and other NDSRIs by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provides a framework for risk assessment and control. veeprho.comeuropa.eu

Scope of Academic Inquiry for this compound

Academic and industrial research concerning this compound is multifaceted. A primary area of investigation is the development and validation of analytical methodologies for its detection and quantification. Recent studies have focused on ultrasensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govrsc.org These methods are designed to be robust and capable of detecting the impurity at the parts-per-billion (ppb) level, in line with stringent regulatory requirements. nih.govrsc.org

Another significant avenue of academic inquiry is the use of in silico toxicological assessments. nih.govacs.org Researchers are employing computational models to predict the carcinogenic potency of NDSRIs like this compound. nih.govacs.org These in silico studies, which consider factors like bioavailability, metabolic activation, and DNA reactivity, aim to supplement and refine the conservative risk assessments derived from structural alerts alone. nih.govacs.org One such study has argued that this compound may not be a potent carcinogen, demonstrating the evolving scientific dialogue around the risk assessment of these impurities. nih.govacs.org

Furthermore, the synthesis and characterization of this compound as a reference standard are crucial for analytical method development and validation. veeprho.comveeprho.comsynzeal.com The availability of a well-characterized standard allows for accurate quantification and ensures the reliability of testing results. veeprho.comveeprho.com

Research Findings and Data

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | veeprho.comsynzeal.com |

| Molecular Formula | C34H40N8O6 | synzeal.com |

| Molecular Weight | 656.7 g/mol | synzeal.com |

| CAS Number | 2892260-29-4 |

Analytical Method Validation: LC-MS/MS

A recently developed LC-MS/MS method for the quantification of this compound demonstrated the following validation parameters, adhering to ICH Q2 (R2) guidelines. nih.govrsc.org

| Parameter | Result | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govrsc.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govrsc.org |

| Linearity Range | 18–120 ppb | nih.govrsc.org |

| Correlation Coefficient (r²) | > 0.99 | nih.govrsc.org |

| Accuracy (Recovery) | 80% – 120% | nih.govrsc.org |

| Limit of Detection (LOD) | Not explicitly stated, but excellent signal-to-noise ratios reported | nih.govrsc.org |

| Limit of Quantification (LOQ) | Not explicitly stated, but excellent signal-to-noise ratios reported | nih.govrsc.org |

Regulatory Acceptable Intake (AI) Limits

| Regulatory Agency | Acceptable Intake (AI) Limit | Potency Category | Source |

| U.S. Food and Drug Administration (FDA) | 400 ng/day | 3 | veeprho.com |

| European Medicines Agency (EMA) / CHMP | 18 ng/day | Not explicitly stated, but limit corresponds to this AI | europa.eu |

Properties

CAS No. |

2892260-29-4 |

|---|---|

Molecular Formula |

C34H40N8O6 |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitrosoanilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45) |

InChI Key |

JPLPQAOOSCQYBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O |

Origin of Product |

United States |

Chemical Characterization and Structural Elucidation of N Nitrosodabigatran Etexilate

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of a compound. For N-Nitrosodabigatran Etexilate, techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy are indispensable for its characterization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the detection and structural analysis of trace-level impurities like this compound. rsc.orgresearchgate.netnih.gov The analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode, coupled with a triple quadrupole (TQ) mass spectrometer. rsc.orgnih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | rsc.orgresearchgate.netnih.gov |

| Precursor Ion (m/z) | 657.3 | Calculated based on C34H40N8O6 nih.gov |

| Monitoring Mode | Multi-Reaction Monitoring (MRM) | rsc.orgresearchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While the structural elucidation of the parent compound, Dabigatran (B194492) Etexilate, utilized ¹H and ¹³C NMR, specific spectral data for the N-Nitroso impurity is not widely published. europa.eu

However, the principles of NMR allow for the prediction of key structural changes. The formation of this compound involves the replacement of a hydrogen atom on a secondary amine with a nitroso (-N=O) group. chemicea.com This modification would result in distinct changes in the NMR spectrum compared to the parent drug:

¹H NMR: The most significant change would be the disappearance of the signal corresponding to the N-H proton of the secondary amine. Furthermore, the chemical shifts of protons on the carbon atoms adjacent to the newly formed nitrosamine (B1359907) group would be altered, providing clear evidence of the nitrosation site.

¹³C NMR: The carbon atoms directly bonded to the nitrosated nitrogen would experience a change in their chemical shift due to the altered electronic environment introduced by the electronegative nitroso group.

By comparing the ¹H and ¹³C NMR spectra of the impurity with those of the Dabigatran Etexilate reference standard, the exact location of the nitroso group can be confirmed.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The resulting spectrum provides a unique molecular "fingerprint". thermofisher.comeuropa.eu As with NMR, FT-IR is a key technique used in the characterization of the parent drug, Dabigatran Etexilate. europa.eu

For this compound, FT-IR analysis would confirm the presence of the key functional groups and the structural change from the parent molecule. The most critical spectral feature for identifying this impurity would be the appearance of absorption bands characteristic of the N-N=O group, which are typically found in the 1430-1500 cm⁻¹ region. Concurrently, the N-H stretching vibration, expected in the spectrum of the parent compound, would be absent in the spectrum of the nitrosated impurity. Other characteristic bands for the ester, amide, and aromatic rings would remain, confirming the integrity of the rest of the molecular structure.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ester and Amide) | 1650-1750 | Stretching |

| N-N=O (Nitrosamine) | 1430-1500 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-O (Ester) | 1000-1300 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

Note: The expected wavenumber ranges are general and can be influenced by the specific molecular structure.

Chromatographic Elucidation Support

Chromatography is essential for separating the this compound impurity from the active pharmaceutical ingredient (API), Dabigatran Etexilate, and other related substances before spectroscopic analysis. nih.gov A robust liquid chromatography method ensures that the impurity is isolated, allowing for its unambiguous characterization and quantification.

A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically employed. rsc.orgnih.gov These methods are designed to resolve the N-nitroso impurity from all other components in the sample matrix. nih.gov The separation is often achieved on a C18 column using a gradient elution program with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile). rsc.orgresearchgate.netnih.gov The development of such a method is critical, as it forms the basis of the LC-MS/MS analysis used for the routine detection of this impurity. researchgate.net

Table 3: Example Chromatographic Conditions for the Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | LC-MS/MS with Agilent 1290 infinity series LC | rsc.orgresearchgate.netnih.gov |

| Column | Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 µm) | nih.gov |

| Mobile Phase A | 5 mM ammonium formate (B1220265) buffer (pH 7.0) | nih.gov |

| Mobile Phase B | Acetonitrile (B52724) | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.6 mL/min | rsc.orgnih.gov |

Formation Pathways and Mechanistic Aspects of N Nitrosodabigatran Etexilate

Precursor Identification and Reactant Characterization

The formation of N-Nitrosodabigatran Etexilate is contingent on the presence of specific precursors: a vulnerable amine and a nitrosating agent.

Secondary Amine Precursors

The primary precursor for the formation of this compound is the Dabigatran (B194492) Etexilate molecule itself. veeprho.comveeprho.com Dabigatran Etexilate contains a secondary amine functional group within its structure, which is susceptible to nitrosation. chemicea.comveeprho.com This secondary amine is the site where the nitroso group (-N=O) attaches, leading to the formation of the N-nitrosamine impurity. meggle-pharma.com

The synthesis of Dabigatran does not inherently involve nitrite (B80452) salts, making the formation of nitrosamine (B1359907) impurities during the synthesis of the active pharmaceutical ingredient (API) less likely. qvents.in However, the secondary amine present in the final drug substance makes it vulnerable to nitrosation during drug product manufacturing or storage if nitrosating agents are present. qvents.in

Nitrosating Agent Sources

Nitrosating agents are the second critical component required for the formation of this compound. These agents can originate from various sources, with nitrite impurities in excipients being a primary contributor. meggle-pharma.comnih.govsigmaaldrich.com

Pharmaceutical excipients, which are inactive ingredients in a drug formulation, can contain trace levels of nitrites as impurities. nih.govusp.org These nitrites are considered a main source of nitrosating agents in the final drug product. nih.gov The presence of these impurities can lead to the formation of nitrosamines when a vulnerable amine, such as the one in Dabigatran Etexilate, is also present. qvents.insigmaaldrich.com The levels of nitrite can vary significantly between different types of excipients and even between different suppliers of the same excipient. meggle-pharma.comnih.gov For example, one study reported that crospovidone had a higher mean nitrite level compared to lactose (B1674315) and microcrystalline cellulose. meggle-pharma.com

| Excipient | Nitrite Content Range (ppm) | Mean Nitrite Content (ppm) |

|---|---|---|

| Lactose | 0.07 - 1.7 | 0.54 |

| Microcrystalline Cellulose | 0.04 - 2.4 | 0.70 |

| Crospovidone | Data Not Available | 8.3 |

Data sourced from a 2022 publication by Boetzel et al., as referenced in industry documents. meggle-pharma.com

Nitrite salts, in the presence of an acidic environment, can form nitrous acid (HNO₂). meggle-pharma.comwho.intfda.gov This reaction is a key step in the formation of nitrosamines. meggle-pharma.com The nitrous acid then acts as a potent nitrosating agent, reacting with the secondary amine of Dabigatran Etexilate to form this compound. fda.govwikipedia.org Acidic conditions, which can be present during drug formulation or within the drug product itself, facilitate this conversion. meggle-pharma.com

Reaction Conditions Influencing Formation

The rate and extent of this compound formation are not only dependent on the presence of precursors but are also significantly influenced by the reaction conditions.

Temperature Effects

pH Influence

The formation of N-nitrosamines is significantly influenced by the pH of the environment. usp.org Generally, acidic conditions are considered to promote the formation of nitrosamines. chemicea.comveeprho.com The optimal pH for the nitrosation of many secondary amines is typically in the range of 3 to 5. usp.org This is because in this pH range, the nitrosating agent, often formed from nitrite, exists in its most reactive forms, such as nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). veeprho.comrsc.org

While acidic pH is a high-risk factor, the absence of acidic conditions does not entirely prevent nitrosation. usp.org The formation of N-nitrosamines from secondary amines has been observed at neutral to basic pH, especially in the presence of certain catalysts like formaldehyde (B43269), chloral, and benzaldehyde. usp.org For this compound, kinetic modeling studies on similar secondary amines suggest that the risk of formation becomes significant at a pH below 6. usp.org Conversely, a pH greater than 7 is considered to be of low risk for N-nitrosamine formation. usp.org

Interactive Data Table: pH Influence on N-Nitrosamine Formation Risk

| pH Range | Risk Level for Nitrosamine Formation | Notes |

| < 3 | Moderate | Reactivity of nitrosating agents may decrease. |

| 3 - 5 | High | Optimal range for the formation of many nitrosamines. usp.org |

| 5 - 6 | Moderate to High | Significant risk of formation for some secondary amines. usp.org |

| 6 - 7 | Low to Moderate | Formation is possible, especially with catalysts. usp.org |

| > 7 | Low | Generally considered to inhibit nitrosamine formation. usp.org |

Moisture and Humidity Factors

Moisture is a critical factor that can facilitate the formation of this compound. The presence of water can provide a medium for the interaction between the secondary amine of dabigatran etexilate and nitrosating agents. chemicea.com Nitrosating agents can be formed from nitrites under aqueous acidic conditions. veeprho.com Therefore, high humidity or the presence of moisture during manufacturing or storage can increase the risk of nitrosamine impurity formation.

Solvent Effects

The choice of solvent can play a role in the formation of this compound. Solvents can be a source of contaminating amines or nitrites. veeprho.com For instance, dimethylformamide (DMF), a common solvent, may contain traces of dimethylamine. veeprho.com The use of non-aqueous solvents is generally considered to help prevent the formation of N-nitroso impurities compared to aqueous environments. usp.org The solubility of both the amine and the nitrosating agent in the solvent system is a key factor. Some studies have shown that micelle-forming surfactants in aqueous solutions can catalyze the nitrosation of secondary amines. rsc.org

Detailed Mechanistic Investigations of Nitrosation

The formation of N-nitrosamines, including this compound, proceeds through the reaction of a secondary amine with a nitrosating agent. veeprho.comjove.com The secondary amine acts as a nucleophile, attacking the electrophilic nitrosating agent. jove.com

Reaction Kinetics and Thermodynamics

The kinetics of N-nitrosamine formation are complex and depend on several factors, including the concentrations of the amine and the nitrosating agent, pH, and temperature. nih.gov For the reaction of secondary amines with nitrite, the rate of nitrosation is often found to be proportional to the concentration of the un-ionized amine and the square of the nitrite concentration, suggesting that the active nitrosating agent is dinitrogen trioxide (N₂O₃), which is formed from two molecules of nitrous acid. nih.gov

Kinetic modeling of the reaction between di-n-butylamine (a secondary amine) and nitrite in aqueous solution has been used to understand the conditions leading to N-nitrosamine formation. usp.org These studies have shown that the reaction rate is highly dependent on pH, with a significant increase in the rate at pH values below 6. usp.org

Catalytic Pathways

Certain substances can catalyze the nitrosation reaction. As mentioned earlier, aldehydes such as formaldehyde can catalyze the formation of N-nitrosamines at neutral to basic pH. usp.org Additionally, activated carbon has been shown to catalyze the transformation of secondary amines to nitrosamines, both in the presence and absence of added nitrite. researchgate.net The mechanism on activated carbon surfaces can involve the oxidation of the amine. researchgate.net Micelles formed by cationic surfactants can also significantly enhance the rate of nitrosation of hydrophobic secondary amines in aqueous solutions. rsc.org

Stability and Degradation Behavior of N Nitrosodabigatran Etexilate

Forced Degradation Studies

Forced degradation studies are a regulatory requirement to understand the stability of a drug substance and to develop validated, stability-indicating analytical methods. rjpbcs.com However, published studies detailing the forced degradation of N-Nitrosodabigatran Etexilate as the primary analyte are scarce. The information available is from studies where the parent compound, Dabigatran (B194492) Etexilate, was subjected to stress conditions, and this compound was monitored as a resulting impurity. europa.eu

Hydrolytic Stress Conditions (Acidic and Alkaline)

Studies on Dabigatran Etexilate show it is extremely sensitive to hydrolysis in both acidic and basic media. europa.eu It is under these conditions, particularly acidic ones, that the formation of this compound can occur if nitrosating agents are present. chemicea.com There is no specific data available detailing the degradation rate or products when this compound itself is subjected to hydrolytic stress.

Oxidative Stress Conditions

Dabigatran Etexilate shows susceptibility to oxidative degradation. rjpbcs.com However, the specific behavior of this compound under oxidative stress (e.g., exposure to hydrogen peroxide) has not been detailed in the reviewed literature.

Photolytic Stress Conditions

While the parent drug, Dabigatran Etexilate, has been shown to degrade under photolytic stress rjpbcs.com, specific photostability studies on this compound are not described in the available literature.

Thermal Stress Conditions

Dabigatran Etexilate is noted to be sensitive to thermal treatment. europa.eu Heat is also a condition cited for the potential formation of this compound from the parent drug. chemicea.com The stability of the N-nitroso compound itself when subjected to thermal stress has not been independently characterized in the referenced sources.

Identification and Characterization of Degradation Products

The primary context for the identification of this compound is as a degradation product of Dabigatran Etexilate. europa.euveeprho.com Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed for the precise detection and quantification of trace levels of this compound in the drug substance and finished products. researchgate.netrsc.org These methods are crucial for ensuring that the levels of this impurity remain within strict regulatory limits. There is no available information on the characterization of compounds that result from the further degradation of this compound.

Elucidation of Degradation Pathways

The degradation pathways that have been elucidated in the literature are for Dabigatran Etexilate, showing processes like hydrolysis and O-dealkylation leading to various products. rsc.org The formation pathway for this compound involves the reaction of the secondary amine moiety in the Dabigatran Etexilate structure with a nitrosating agent. chemicea.com However, degradation pathways originating from this compound as the starting compound are not described.

Stability-Indicating Methods for this compound

The detection and quantification of this compound, a nitrosamine (B1359907) impurity of Dabigatran Etexilate, necessitates the use of highly sensitive and specific analytical methods. rsc.orgresearchgate.netresearchgate.net The development of stability-indicating methods is crucial for ensuring the quality and safety of Dabigatran Etexilate drug products by separating the drug substance from its potential impurities and degradation products that may form during manufacturing, storage, or handling. daicelpharmastandards.compmda.go.jpemerypharma.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for routine analysis and stability studies. rsc.orgscirp.org

Forced degradation studies are a key component in the development of stability-indicating methods. scirp.orgrjptonline.org These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to induce the formation of degradation products. scirp.orgrsc.orgresearchgate.net The resulting data help in understanding the degradation pathways and in developing analytical methods capable of separating and quantifying all potential impurities, including this compound. rjptonline.orgrsc.org

Several advanced analytical techniques are employed for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are common, but Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method due to its superior sensitivity, selectivity, and precision for detecting trace levels of nitrosamine impurities. rsc.orgresearchgate.netdaicelpharmastandards.com

Research Findings from Forced Degradation Studies

One study indicated that Dabigatran Etexilate is susceptible to degradation under acidic, basic, and oxidative conditions, with moderate sensitivity to heat and stability under photolytic and humidity stress. rjptonline.org Another investigation reported that under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives can occur, while N-dealkylation was observed under photolytic and oxidative stress. rsc.orgresearchgate.net

Summary of Forced Degradation Studies for Dabigatran Etexilate

| Stress Condition | Observations | Reference |

|---|---|---|

| Acid Hydrolysis | Degradation observed. | rjptonline.org |

| Base Hydrolysis | Degradation observed. | rjptonline.org |

| Oxidative (e.g., H₂O₂) | Degradation observed. | rjptonline.org |

| Thermal | Moderate degradation observed. | rjptonline.orgscielo.br |

| Photolytic | Less susceptible to degradation. N-dealkylation highlighted. | rsc.orgresearchgate.net |

| Humidity | Found to be stable. | rjptonline.org |

Validated Analytical Methods

A range of validated analytical methods have been developed for the quantification of this compound and other related substances in Dabigatran Etexilate. These methods demonstrate good performance in terms of linearity, accuracy, precision, and sensitivity.

An ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound. rsc.orgresearchgate.net This method, validated as per ICH Q2 (R2) guidelines, showed excellent linearity over a concentration range of 18–120 ppb with a correlation coefficient greater than 0.99. rsc.orgresearchgate.net The accuracy, determined through recovery studies, was found to be within 80 to 120% of the spiked concentrations. rsc.orgresearchgate.net

Details of a Validated LC-MS/MS Method for this compound

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Agilent 1290 infinity series LC with a 6470B LC/TQ tandem mass spectrometer | rsc.org |

| Column | Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm) | rsc.org |

| Mobile Phase | A: 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 7.0 ± 0.1) B: 100% acetonitrile (B52724) (Gradient elution) | rsc.org |

| Flow Rate | 0.6 mL/min | rsc.org |

| Detection | Positive Electrospray Ionization (ESI) mode with Multi-Reaction Monitoring (MRM) | rsc.org |

| Linearity (ppb) | 18–120 | rsc.org |

| Correlation Coefficient (r²) | > 0.99 | rsc.org |

| Accuracy (% Recovery) | 80-120% | rsc.org |

Other HPLC and UPLC methods have also been developed and validated for the determination of Dabigatran Etexilate and its impurities. scirp.orgiajps.com For instance, a Quality by Design (QbD) approach was used to develop a stability-indicating HPLC method using an Inertsil ODS-3V column. scirp.org This method effectively separated Dabigatran Etexilate from its degradation products formed under various stress conditions. scirp.org Another rapid RP-HPLC method utilized a Phenomenex Kinetex EVO C18 column and demonstrated good linearity, precision, and accuracy for the estimation of Dabigatran Etexilate Mesylate. iajps.com

Overview of HPLC/UPLC Methods for Dabigatran Etexilate and Impurities

| Method | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| QbD-based HPLC | Inertsil ODS-3V, 150 mm × 4.6 mm, 5 μm | A: Ammonium formate buffer B: Acetonitrile (Gradient) | UV at 220 nm | Successfully separated drug from stress degradation products. | scirp.org |

| Rapid RP-HPLC | Phenomenex Kinetex EVO C18, 250 x 4.6mm, 5µ | Triethylammonium phosphate (B84403) buffer (pH 2.0):methanol:acetonitrile (30:30:40 v/v) | UV at 254 nm | Linearity in the range of 10-30 µg/ml; LOD: 1.09 ng/ml; LOQ: 3.32 ng/ml. | iajps.com |

| RP-HPLC | Eclipse XDB C8 (4.6×250 mm, 5 µm) | 0.01 M orthophosphoric acid (pH 2.6): acetonitrile (60:40 v/v) | UV at 225 nm | Linearity over a concentration range of 5-100 μg/ml. | researchgate.net |

The development and validation of such stability-indicating methods are fundamental for the routine quality control and stability monitoring of Dabigatran Etexilate, ensuring that any formation of this compound can be accurately detected and quantified. rsc.orgresearchgate.net

Advanced Analytical Methodologies for N Nitrosodabigatran Etexilate

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and determination of N-Nitrosodabigatran Etexilate and other related substances in dabigatran (B194492) etexilate drug products. researchgate.netscholarsresearchlibrary.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of this compound. These methods are crucial for separating the nitrosamine (B1359907) impurity from the active pharmaceutical ingredient (API) and other related compounds. researchgate.netscholarsresearchlibrary.com

One developed RP-HPLC method utilizes an Inertsil ODS-4 column (250mm x 4.6mm, 5µm) with a gradient elution of a mobile phase consisting of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724). scholarsresearchlibrary.com The flow rate is maintained at 1.0 ml/min, and detection is performed at 220 nm. scholarsresearchlibrary.com Another method employs a Princeton SPHER-l00 C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and phosphate buffer (pH 2.5) in a 33:67 v/v ratio, with detection at 225 nm. innovareacademics.in

A simple, robust, and ultrasensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify the N-nitroso-dabigatran etexilate (NDE) impurity. nih.gov This method uses a Sapphirus C18 HP-classic column (250 mm × 4.6 mm × 5 μm) with a gradient elution program. nih.gov The mobile phase consists of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 7.0 ± 0.1) as mobile phase A and 100% acetonitrile as mobile phase B. nih.gov The flow rate is 0.6 mL/min. nih.gov

Table 1: RP-HPLC Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 (LC-MS/MS) |

|---|---|---|---|

| Column | Inertsil ODS-4 (250mm x 4.6mm, 5µm) | Princeton SPHER-l00 C18 (250 × 4.6 mm, 5 μm) | Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm) |

| Mobile Phase A | Phosphate buffer (pH 3.0) | Phosphate buffer (pH 2.5) | 5 mM ammonium formate buffer (pH 7.0 ± 0.1) |

| Mobile Phase B | Acetonitrile | Acetonitrile | 100% Acetonitrile |

| Ratio | Gradient | 33:67 (Acetonitrile:Buffer) | Gradient |

| Flow Rate | 1.0 ml/min | Not Specified | 0.6 mL/min |

| Detection | UV at 220 nm | UV at 225 nm | MS/MS |

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC with improved resolution, sensitivity, and speed of analysis. A validated RP-UPLC method has been developed for the determination of process and degradant impurities in dabigatran etexilate mesylate capsules. synzeal.com This method utilizes a high-strength silica-T3 sorbent column to achieve effective separation of impurities, including this compound. synzeal.com The use of UPLC is particularly beneficial for resolving complex mixtures and detecting trace-level impurities. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography is the preferred method for the trace analysis of nitrosamine impurities due to its high sensitivity and selectivity. dbcls.jpresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS for the analysis of this compound. dbcls.jpnih.gov Detection and quantification are typically performed in the positive ESI mode. nih.govresearchgate.netresearcher.life This technique allows for the gentle ionization of the analyte molecules, preserving their structural integrity for subsequent mass analysis. An ultrasensitive LC-MS/MS method for quantifying N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate utilizes an electrospray ionization technique. nih.govrsc.org

Multi-Reaction Monitoring (MRM) is a highly specific and sensitive quantification technique used in tandem mass spectrometry. dbcls.jpnih.govresearcher.life In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. nih.govmdpi.com The third quadrupole then monitors for specific product ions. nih.govmdpi.com This process significantly enhances the signal-to-noise ratio, allowing for the accurate quantification of trace levels of the impurity. nih.gov

A validated LC-MS/MS method for this compound demonstrated excellent linearity with a correlation coefficient greater than 0.99 over a concentration range of 18-120 ppb. nih.gov The method also showed satisfactory accuracy, with recovery studies yielding results between 80% and 120% of the spiked concentrations. nih.gov

Table 2: MRM Method Validation Data

| Parameter | Result | Reference |

|---|---|---|

| Linearity (Correlation Coefficient) | > 0.99 | nih.gov |

| Concentration Range | 18-120 ppb | nih.gov |

| Accuracy (Recovery) | 80% - 120% | nih.gov |

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are invaluable for the structural elucidation and identification of unknown impurities and their degradation products. scholarsresearchlibrary.comspectralworks.com While specific applications of HR-MSn for the identification of this compound products are not extensively detailed in the provided context, the technique is a powerful tool for characterizing unknown compounds. spectralworks.com HR-MS can distinguish between compounds with very similar nominal masses, providing a higher degree of confidence in product identification. spectralworks.com

Method Validation and Performance Characteristics

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2), is essential to ensure that an analytical method is suitable for its intended purpose. nih.govwjarr.com This process involves a thorough evaluation of several key performance characteristics.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the analysis of this compound, this is typically achieved using chromatographic separation coupled with highly selective mass spectrometric detection.

One validated LC-MS/MS method utilizes a gradient elution program with a mobile phase consisting of 5 mM ammonium formate buffer (pH 7.0 ± 0.1) and acetonitrile on a C18 column. nih.govrsc.org This chromatographic setup effectively separates this compound from the active pharmaceutical ingredient (API), dabigatran etexilate, and other potential impurities. lcms.cz The selectivity is further enhanced by using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. nih.govrsc.org In this technique, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification, minimizing interference from other co-eluting substances. nih.govscispace.com The use of quantifier and qualifier ions provides an additional layer of confirmation, ensuring the identity and purity of the detected peak. icpms.cz

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For the LC-MS/MS analysis of this compound, excellent linearity has been demonstrated. One study reported a linear range of 18 to 120 parts per billion (ppb) with a correlation coefficient (r²) greater than 0.99. nih.govrsc.orgresearchgate.net Another method for a similar nitrosamine impurity showed linearity in the concentration range of 0.5 µg/mL to 13.6 µg/mL. researchgate.net The establishment of a wide linear range is crucial for quantifying the impurity at various levels, from trace amounts to potentially higher concentrations in stability or forced degradation studies.

Table 1: Linearity Data for this compound Analysis

| Parameter | Result | Source |

| Linearity Range | 18 - 120 ppb | nih.govrsc.orgresearchgate.net |

| Correlation Coefficient (r²) | > 0.99 | nih.govrsc.orgresearchgate.net |

This table presents a summary of linearity data from a validated LC-MS/MS method for the quantification of this compound.

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

The accuracy of this compound quantification methods is often assessed through recovery studies. In these studies, a known amount of the impurity is spiked into the sample matrix (e.g., the drug product), and the percentage of the spiked amount that is recovered by the analytical method is calculated. For a validated LC-MS/MS method, satisfactory recovery results were reported to be between 80% and 120% of the spiked concentrations. nih.govrsc.org

Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). For the analysis of this compound, the precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. The European Medicines Agency (EMA) has requested re-validation of N-nitrosamine impurity methods for accuracy and precision. europa.eu

Table 2: Accuracy and Precision Data for this compound Analysis

| Parameter | Acceptance Criteria | Result | Source |

| Accuracy (Recovery) | 80 - 120% | Satisfactory | nih.govrsc.org |

| Precision (%RSD) | Varies by concentration level | Not explicitly stated in the provided text, but method validation was successful. | nih.govrsc.org |

This table summarizes the accuracy and precision characteristics of a validated analytical method for this compound.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.

For nitrosamine impurities, achieving low LOD and LOQ values is paramount due to their low acceptable intake limits. Validated LC-MS/MS methods for this compound have demonstrated excellent signal-to-noise ratios at the detection and quantification limits. nih.govrsc.org While specific numerical values for the LOD and LOQ of this compound are not detailed in the provided search results, a similar method for another nitrosamine impurity, NNAL, achieved an LOD of 0.001 mg kg⁻¹ and an LOQ of 0.005 mg kg⁻¹. researchgate.net Another method for a different nitrosamine impurity achieved an LOD of 1 ppt (B1677978) and an LOQ of 5 ppt. icpms.cz These reference points highlight the high sensitivity achievable with modern LC-MS/MS instrumentation. researchgate.net

Table 3: Detection and Quantification Limits

| Parameter | Typical Achievable Values for Nitrosamines | Source |

| LOD | Low ppt to ppb range | researchgate.neticpms.cz |

| LOQ | Low ppt to ppb range | researchgate.neticpms.cz |

This table provides an overview of the typical sensitivity of analytical methods for nitrosamine impurities, which is relevant to the analysis of this compound.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

A study on this compound describes the developed LC-MS/MS method as robust. nih.gov This implies that the method is resistant to minor variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. wjarr.com The ruggedness of a method is often assessed during inter-laboratory trials or by evaluating the influence of different analysts and equipment on the results. icpms.cz While specific ruggedness data for this compound methods were not found, the development of a robust method is a key objective in quality by design (QbD) approaches to analytical method development. pnrjournal.com

Impurity Profiling and Identification Strategies

Impurity profiling is the process of identifying and characterizing all potential impurities in an active pharmaceutical ingredient (API) and the final drug product. vulcanchem.com For dabigatran etexilate, this includes process-related impurities, degradation products, and NDSRIs like this compound. nih.govresearchgate.net

The primary strategy for identifying this compound involves the use of highly specific analytical techniques, primarily LC-MS/MS. nih.govresearchgate.netresearchgate.net The identification is based on comparing the retention time and mass spectrum of the unknown peak in a sample with that of a certified reference standard of this compound. veeprho.comveeprho.comsynzeal.com High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurement, which aids in confirming the elemental composition of the impurity.

Strategies to control the formation of such impurities are also crucial. This can involve optimizing the synthesis process of dabigatran etexilate to avoid conditions that favor nitrosamine formation. researchgate.net For instance, using alternative reagents or purification steps can significantly reduce the levels of precursor amines and nitrosating agents. researchgate.net Furthermore, understanding the reactivity of impurities in excipients is important, as these can sometimes contribute to the formation of degradants during the product's shelf life. nih.gov

Control Strategies and Risk Mitigation in Chemical Processes

Process Optimization for Impurity Minimization

The formation of N-Nitrosodabigatran Etexilate occurs when the secondary amine functional group within the dabigatran (B194492) etexilate molecule reacts with nitrosating agents. chemicea.comveeprho.com This reaction can be influenced by various process parameters. Therefore, optimizing the manufacturing process is a critical step in minimizing the formation of this impurity.

Key process optimization strategies include:

pH Control: The nitrosation reaction is highly pH-dependent and is typically accelerated under acidic conditions. pmda.go.jpacs.org Maintaining the pH in a neutral or basic range during relevant process steps can significantly reduce the rate of N-nitrosamine formation. ipa-india.org

Temperature Management: Elevated temperatures can increase the rate of chemical reactions, including nitrosation. efpia.eu Controlling the temperature at critical stages of the manufacturing process is essential to inhibit the formation of this compound.

Minimizing Water Content: The presence of water can facilitate the formation of nitrosamines in solid dosage forms. pmda.go.jp Utilizing manufacturing processes that minimize water content, such as direct compression over wet granulation, can be an effective mitigation strategy. senpharma.vnmeggle-pharma.com

Table 1: Process Parameters Influencing this compound Formation

| Parameter | Condition Favoring Formation | Mitigation Strategy |

| pH | Acidic | Maintain neutral or basic conditions. pmda.go.jpipa-india.org |

| Temperature | Elevated | Implement strict temperature controls. efpia.eu |

| Water Content | High | Utilize dry granulation or direct compression. pmda.go.jpsenpharma.vn |

| Nitrosating Agents | Present | Control and monitor raw materials and excipients. fda.govpfanstiehl.com |

Raw Material and Excipient Control

Raw materials and excipients are potential sources of nitrosating agents (e.g., nitrites) and secondary amines that can lead to the formation of this compound. fda.govipec-federation.orgbiopharmaspec.com A robust control strategy for these incoming materials is therefore fundamental.

Key control measures include:

Supplier Qualification: A thorough evaluation and qualification of suppliers for all raw materials, including the active pharmaceutical ingredient (API), intermediates, and excipients, is necessary. ipa-india.org This includes assessing their manufacturing processes for potential sources of nitrosamine (B1359907) contamination.

Raw Material Testing: Rigorous testing of incoming raw materials and excipients for the presence of nitrites and other potential nitrosating agents is crucial. pfanstiehl.comeuropa.eu Establishing stringent specifications for these impurities can prevent their introduction into the manufacturing process. pmda.go.jp

Excipient Selection: Careful selection of excipients with low nitrite (B80452) content is a key formulation strategy to minimize the risk of nitrosamine formation. senpharma.vnmeggle-pharma.com For example, some studies have reported varying levels of nitrites in common excipients. ipec-federation.org

Table 2: Example of Nitrite Levels in Common Excipients (Illustrative)

| Excipient | Reported Nitrite Range (ppm) |

| Microcrystalline Cellulose | < 1 - 10 |

| Lactose (B1674315) Monohydrate | < 1 - 5 |

| Croscarmellose Sodium | 10 - 50 |

| Povidone | < 1 - 20 |

| Note: These values are for illustrative purposes and can vary significantly between suppliers and batches. ipec-federation.org |

In-Process Control Mechanisms

Implementing controls during the manufacturing process provides an additional layer of protection against the formation and carry-over of this compound. pfanstiehl.com

Effective in-process controls include:

Monitoring of Critical Parameters: Continuous monitoring of critical process parameters identified during process optimization, such as pH and temperature, is essential to ensure they remain within the defined safe operating ranges. pfanstiehl.com

In-Process Testing: Where a risk is identified, in-process testing for nitrosamines or their precursors at critical control points can provide real-time assurance of process control. europa.eu This allows for corrective actions to be taken before the completion of the batch.

Analytical Methods: The use of highly sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is necessary for the accurate detection and quantification of trace levels of this compound. rsc.orgbiopharmaspec.comthermofisher.com The limit of quantification (LOQ) of the analytical method should be below the acceptable intake (AI) limit for the nitrosamine. pmda.go.jp

Purge Analysis and Carry-Over Assessment

A thorough understanding of the fate and purge of this compound and its precursors throughout the manufacturing process is critical for a comprehensive risk assessment. acs.org

Purge Factor Calculation: A purge factor is a measure of the ability of a process step to remove an impurity. Calculating purge factors for each step of the synthesis and purification process helps to determine the potential for an impurity to be carried over into the final drug substance. lhasalimited.org

Carry-Over Risk from Shared Equipment: The potential for cross-contamination from other processes conducted in shared equipment must be evaluated. acs.orgefpia.eu This includes assessing the cleaning procedures to ensure they are effective in removing any residual nitrosamines or their precursors.

Recovered Materials: The use of recovered or recycled materials, such as solvents, requires careful assessment as they can be a source of nitrosamine contamination, especially if the recovery process is outsourced. fda.govhma.eu

Post-Synthesis Handling and Storage Considerations

The risk of this compound formation does not end with the synthesis of the drug substance. Post-synthesis handling and storage conditions can also play a significant role. chemicea.comzamann-pharma.com

Key considerations include:

Packaging Materials: Certain packaging materials, such as those containing nitrocellulose in lidding foils for blisters, can be a source of nitrosating agents, particularly when exposed to heat during the sealing process. hma.euzamann-pharma.com Therefore, the selection and qualification of primary packaging materials are critical.

Storage Conditions: this compound formation can occur during storage, especially under conditions of high humidity and temperature. fda.govzamann-pharma.com Therefore, controlled storage conditions are essential to maintain the stability of the drug product throughout its shelf life. efpia.eu Shipping conditions should also be considered to ensure the product is not exposed to adverse environmental factors. chemicea.com

Stability Studies: Comprehensive stability studies should be conducted on the finished drug product in its final packaging to monitor for the formation of this compound over the proposed shelf life. europa.euresearchgate.net These studies should include various temperature and humidity conditions to simulate potential storage scenarios.

Computational and Theoretical Investigations of N Nitrosodabigatran Etexilate

Quantum Mechanical (QM) Approaches for Nitrosamine (B1359907) Chemistry

Quantum mechanics (QM) forms the theoretical foundation for many computational chemistry techniques used to study nitrosamines. nih.govusp.org These methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its energy, electron distribution, and other physical properties. For NDSRIs like N-Nitrosodabigatran Etexilate, QM-based analyses are crucial for understanding the structural features that influence reactivity and stability. nih.gov Such calculations have become a pivotal tool for providing insights into the behavior of both simple nitrosamines and more complex NDSRIs. nih.govfrontiersin.org

Electronic structure calculations are used to determine the arrangement of electrons within a molecule and to compute its geometric and energetic properties. Density Functional Theory (DFT) is a prominent QM method used for these investigations due to its balance of computational cost and accuracy. chula.ac.th DFT functionals such as B3LYP or M06-2x are commonly applied to model nitrosamine systems. frontiersin.orgchula.ac.th

For this compound, these calculations can elucidate key structural parameters of the N-nitroso group. The N-N bond in nitrosamines possesses significant double bond character, which leads to hindered rotation and a planar Cα-N-N=O moiety. nih.gov Electronic structure calculations can precisely determine these rotational barriers and bond characteristics. For instance, calculations on a simple nitrosamine like N-nitrosodimethylamine (NDMA) have established its N–N and N–O bond lengths at approximately 1.34 Å and 1.24 Å, respectively. nih.gov Similar calculations for this compound would provide its specific bond lengths, bond angles, and partial atomic charges, which are fundamental to understanding its stability and electrophilic/nucleophilic character. Furthermore, DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, which can help in the structural confirmation of different isomers (e.g., Z/E conformers) that may exist due to the restricted rotation around the N-N bond. mdpi.comnih.gov

| Parameter | Typical Calculated Value | Significance for this compound |

|---|---|---|

| N-N Bond Length | ~1.34 Å | Indicates partial double-bond character, influencing rotational barriers and planarity. |

| N=O Bond Length | ~1.24 Å | Reflects the strength and reactivity of the nitroso group's oxygen atom. |

| Rotational Barrier (N-N bond) | ~23 kcal/mol | Explains the potential existence of stable Z/E geometric isomers at room temperature. |

| Mulliken Atomic Charges | Varies (e.g., Nnitroso is partially negative) | Helps identify sites susceptible to electrophilic or nucleophilic attack. |

QM methods are essential for modeling the reaction pathways involved in both the formation and metabolic activation of nitrosamines. nih.govnih.gov By mapping the potential energy surface of a chemical reaction, these models can identify transition states and intermediates, allowing for the calculation of activation energies (the energy barriers that must be overcome for a reaction to occur) and reaction free energies. nih.govchula.ac.th

For this compound, this approach can be used to model its formation via the nitrosation of the secondary amine present in the parent molecule, Dabigatran (B194492) Etexilate. chemicea.com The calculations would involve modeling the interaction of the amine with a nitrosating agent (e.g., nitrous acid) and determining the energy profile for the reaction.

Furthermore, reaction pathway modeling is critical for understanding the metabolic activation of nitrosamines, which is a key step related to their mechanisms of toxicity. frontiersin.org This process typically begins with an enzyme-catalyzed α-hydroxylation, followed by spontaneous decomposition to form a highly reactive diazonium ion. usp.orgnih.gov QM calculations can determine the activation free energies for each step in this cascade. By comparing the calculated energy barriers for the formation of the reactive diazonium ion versus competing, non-toxic hydrolysis pathways, researchers can gain insight into the molecule's potential reactivity. nih.govfrontiersin.org

| Reaction Step | Species | Parameter | Example Energy Value (kcal/mol) |

|---|---|---|---|

| Decomposition of α-hydroxy nitrosamine | Transition State (TS) | Activation Free Energy (ΔG‡) | +14 to +24 |

| Diazonium Ion Intermediate | Reaction Free Energy (ΔG) | -15 to +10 | |

| Reaction with DNA (e.g., Guanine) | Transition State (TS) | Activation Free Energy (ΔG‡) | +11 to +16 |

| DNA Adduct | Reaction Free Energy (ΔG) | -90 to -95 |

Molecular Modeling and Simulation

While QM methods provide highly accurate electronic details, they are computationally intensive and typically limited to smaller systems or single molecules. Molecular modeling and simulation, particularly molecular dynamics (MD), extend this analysis to larger systems and longer timescales. MD simulations use classical mechanics (force fields) to model the movements and interactions of atoms and molecules over time.

In the context of this compound, MD simulations can be used to study its conformational flexibility and its interactions with its environment, such as solvent molecules or biological macromolecules. figshare.com A key application is molecular docking combined with MD, which can predict and analyze the binding of this compound to the active sites of metabolic enzymes, such as cytochrome P450 (CYP) isoforms. frontiersin.orgfigshare.com These simulations can identify key binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that facilitate the initial α-hydroxylation step required for metabolic activation. Understanding these interactions at an atomic level provides a mechanistic basis for the molecule's potential biotransformation.

Predictive Analysis of Nitrosamine Formation and Stability

Computational tools are increasingly used for the predictive analysis of nitrosamine formation and stability, serving as a proactive risk assessment strategy. nih.gov In silico expert systems and software can predict potential degradation pathways of a drug substance like Dabigatran Etexilate that might lead to the formation of impurities, including secondary amines that are precursors to nitrosamines. nih.gov

Thermodynamic properties derived from QM calculations, such as the Gibbs free energy of formation, can be used to predict the relative stability of this compound compared to its parent drug and other potential impurities. chula.ac.th A lower free energy for the nitrosamine would suggest it is a thermodynamically favorable product under certain conditions.

Furthermore, data from electronic structure calculations can be used as inputs for Quantitative Structure-Activity Relationship (QSAR) models. usp.org These statistical models correlate molecular descriptors (e.g., electronic properties, steric factors) with experimental outcomes. While often used for toxicity, QSAR can also be adapted to predict the propensity for nitrosamine formation or the stability of the resulting compound based on the structural features of the parent amine and the nitrosamine product. This predictive capability is invaluable for prioritizing analytical testing and guiding process chemistry to minimize the risk of impurity formation. researchgate.net

Future Research Directions for N Nitrosodabigatran Etexilate Studies

Development of Novel Analytical Techniques

The detection and quantification of N-Nitrosodabigatran Etexilate at trace levels is paramount for ensuring patient safety and regulatory compliance. wjbphs.com While significant progress has been made, future research must focus on creating even more advanced analytical methodologies. Currently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a leading technique for its sensitivity and specificity in analyzing nitrosamine (B1359907) impurities. wjbphs.comresearchgate.net A robust and ultrasensitive LC-MS/MS method has been specifically developed to quantify N-nitroso-dabigatran etexilate (NDE) in both the drug substance and finished capsules. rsc.orgresearchgate.net This method utilizes an electrospray ionization (ESI) technique and can achieve quantification over a range of 18–120 ppb. rsc.orgresearchgate.net

However, the evolving regulatory landscape and the complexity of pharmaceutical formulations necessitate further innovation. wjbphs.comlcms.cz Future research should aim to develop methods with even lower detection limits, improved robustness, and higher throughput to facilitate routine quality control and stability testing. lcms.cz Exploring alternative and complementary techniques is also a key research direction.

Key Areas for Future Analytical Development:

Enhanced Sensitivity: Developing methods capable of detecting and quantifying this compound at levels far below the current acceptable intake (AI) limits to provide a greater margin of safety.

High-Throughput Screening: Creating rapid screening methods to efficiently test numerous batches of APIs and drug products, reducing analytical turnaround time. thermofisher.com

Matrix Effect Reduction: Innovating sample preparation and analytical techniques to minimize interference from the complex matrices of finished drug products. wjbphs.com

Advanced Instrumentation: Investigating the application of techniques like High-Resolution Mass Spectrometry (HRMS) for more definitive identification and to eliminate false positives, especially in complex samples. thermofisher.combiopharmaspec.com

| Analytical Technique | Application in this compound Analysis | Future Research Focus |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Primary method for quantification due to high sensitivity and selectivity. researchgate.netrsc.org | Improving sensitivity to sub-ppb levels; developing faster methods for high-throughput screening. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for volatile nitrosamines, but less applicable to non-volatile NDSRIs like this compound. biopharmaspec.com | Limited future focus for this specific compound; may serve as a complementary method for other potential volatile impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass measurement for unambiguous identification and structural elucidation. thermofisher.combiopharmaspec.com | Wider adoption for confirmatory analysis and in complex matrices to minimize false positives. |

| Supercritical Fluid Chromatography (SFC) | A potential alternative chromatographic technique that can offer different selectivity. acs.org | Exploring SFC-MS methods as an orthogonal technique to LC-MS for method validation and cross-verification. |

In-depth Mechanistic Studies under Varied Conditions

Understanding the precise chemical pathways leading to the formation of this compound is fundamental to developing effective mitigation strategies. NDSRIs form when a nitrosatable amine functional group within the API or its fragments reacts with a nitrosating agent. fda.govzamann-pharma.com Dabigatran (B194492) Etexilate contains a secondary amine, making it susceptible to nitrosation. chemicea.comeuropa.eu This reaction can be influenced by various factors during drug manufacturing, formulation, and storage. wjbphs.comresearchgate.net

Future research must move beyond general mechanisms and conduct in-depth studies specific to this compound. These investigations should systematically evaluate how different variables impact the rate and extent of its formation. This includes the source of nitrosating agents, which can be nitrite (B80452) impurities in raw materials or excipients, and the environmental conditions that can accelerate the reaction. wjbphs.comfda.gov

Key Factors for Mechanistic Investigation:

Excipient Interaction: A systematic screening of common pharmaceutical excipients to identify those that may contain reactive nitrite impurities or catalyze the nitrosation reaction.

Impact of pH: Quantifying the rate of formation across a range of pH values relevant to the manufacturing process and the drug product's micro-environment.

Temperature and Humidity Effects: Conducting stress studies under various temperature and humidity conditions to simulate long-term storage and determine the impurity's stability profile. wjbphs.com

Role of Degradants: Investigating whether degradation products of Dabigatran Etexilate could also act as precursors for nitrosamine formation.

| Influencing Factor | Potential Impact on this compound Formation | Future Research Goal |

|---|---|---|

| Nitrite/Nitrosating Agent Source | Nitrite impurities in excipients or other raw materials are the primary nitrosating agents. fda.gov | Identify and quantify critical nitrosating agent sources in the entire manufacturing chain. |

| pH Conditions | Nitrosation of secondary amines is often favored under acidic conditions. fda.gov | Determine the kinetic profile of formation as a function of pH to identify conditions that minimize the reaction. |

| Temperature | Higher temperatures can accelerate the rate of chemical reactions, including nitrosamine formation. wjbphs.com | Model the temperature dependence of formation to establish optimal storage and handling conditions. |

| Moisture Content | Water can act as a medium for the reaction between the amine and nitrosating agents. chemicea.com | Evaluate the critical water activity levels that support nitrosamine formation in the solid-state drug product. |

Computational Studies for Deeper Understanding of Formation

Computational chemistry and in silico modeling offer powerful tools for gaining a deeper, molecular-level understanding of this compound formation. jst.go.jp These predictive models can complement experimental work by identifying potential risks, elucidating reaction mechanisms, and guiding laboratory studies more efficiently. zamann-pharma.comnih.gov Tools like Structure-Activity Relationship (SAR) models and specialized software can predict degradation pathways and the propensity of a molecule to undergo nitrosation. zamann-pharma.comlhasalimited.org

For this compound, future computational studies could focus on several key areas. Quantum mechanical calculations can be employed to model the reaction pathway of nitrosation, determine activation energies, and identify the most stable transition states and intermediates. nih.govnih.gov This information is invaluable for understanding why and how the reaction occurs and for predicting the influence of structural modifications or environmental factors.

Applications of Computational Modeling:

Reaction Pathway Modeling: Simulating the step-by-step chemical reaction between Dabigatran Etexilate and a nitrosating agent to identify the lowest energy pathway.

Reactivity Prediction: Using quantitative structure-activity relationship (QSAR) models to predict the reactivity of the secondary amine in the dabigatran molecule compared to other amines. zamann-pharma.com

Forced Degradation Simulation: Employing in silico tools to predict potential degradation products under various stress conditions, which could act as nitrosamine precursors. researchgate.net

| Computational Approach | Objective in this compound Research | Expected Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Calculate reaction energies and model the transition state of the nitrosation reaction. nih.gov | A fundamental understanding of the reaction's feasibility and electronic requirements. |

| Structure-Activity Relationship (SAR) | Assess the structural features of Dabigatran Etexilate that make it prone to nitrosation. zamann-pharma.com | Identification of the key molecular fragments responsible for reactivity. |

| Degradation Pathway Prediction (e.g., Zeneth) | Predict potential impurities and degradation pathways under stress conditions. jst.go.jplhasalimited.org | A comprehensive map of potential precursors to guide analytical method development. |

Comparative Analysis with Other Nitrosamine Drug Substance-Related Impurities (NDSRIs)

To properly assess the risk posed by this compound, it is crucial to compare it with other known NDSRIs. nih.gov Not all nitrosamines have the same carcinogenic potency, and regulatory agencies have developed frameworks like the Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake (AI) limits based on a compound's chemical structure. nih.govdgra.de This approach uses structural features to place an NDSRI into a potency category with a corresponding AI limit. medicinesforeurope.com N-nitroso-dabigatran etexilate has been assigned to Potency Category 3, with an AI of 400 ng/day. dgra.demedicinesforeurope.com

Future research should focus on generating robust biological data to validate and refine these structure-based classifications. Comparative in vivo mutagenicity studies, for example, can provide direct evidence of a compound's potential to cause genetic damage relative to other well-studied nitrosamines. medicinesforeurope.com Such studies are critical to ensure that the AI for this compound is neither overly restrictive, which could lead to drug shortages, nor too permissive, which could compromise patient safety. nih.gov Comparing factors like metabolic activation pathways and DNA adduct formation can provide a more nuanced understanding of relative risk. medicinesforeurope.com

| NDSRI | Parent Drug | Potency Category (CPCA) | Acceptable Intake (AI) |

|---|---|---|---|

| This compound | Dabigatran Etexilate | 3 dgra.demedicinesforeurope.com | 400 ng/day dgra.demedicinesforeurope.com |

| N-nitroso-propranolol | Propranolol | 2 | 100 ng/day |

| N-nitroso-quinapril | Quinapril | 5 | 1500 ng/day |

| N-nitroso-varenicline | Varenicline | 1 | 37 ng/day |

Q & A

Basic Question: What methodologies are recommended for developing a stability-indicating HPLC method to analyze N-Nitrosodabigatran Etexilate and its impurities?

Methodological Answer:

A Quality by Design (QbD) approach is critical for method development. Key steps include:

- Analytical Target Profile (ATP) Definition : Specify resolution between impurities and the main peak (e.g., ≥2.0) and sensitivity (e.g., LOQ ≤0.05%) .

- Column Selection : Use Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) with gradient elution (ammonium formate buffer and acetonitrile) .

- Design of Experiments (DoE) : Apply a two-level Full Factorial Design and Face-Centered Central Composite Design to optimize factors like flow rate, pH, and gradient time. Statistical analysis (ANOVA) identifies critical parameters .

- Risk Assessment : Prioritize variables using tools like Ishikawa diagrams to mitigate method variability .

- Validation : Follow ICH guidelines for linearity (R² ≥0.999), precision (%RSD <2%), and robustness .

Basic Question: What are the common degradation pathways and impurities observed under stress conditions?

Methodological Answer:

Forced degradation studies under hydrolytic (acid/base/neutral), oxidative, thermal, and photolytic stress reveal:

- Major Degradants : Neutral hydrolysis produces a primary impurity (isolated via LC-MS, IR, NMR) with a proposed degradation mechanism involving ester bond cleavage .

- Chromatographic Separation : Degradants are resolved at 220 nm using the optimized HPLC method, confirming stability-indicating capability .

- Pathway Elucidation : Combine mass spectrometry and reaction kinetics to propose degradation pathways (e.g., oxidation leading to sulfoxide derivatives) .

Advanced Question: How can researchers resolve contradictions in clinical trial outcomes, such as increased myocardial infarction (MI) risk vs. reduced bleeding rates?

Methodological Answer:

- Stratified Meta-Analysis : Pool data from Phase II/III trials (n=42,484) and stratify by comparator (warfarin/enoxaparin) and dose (110 mg vs. 150 mg BID). Use Peto odds ratios to quantify risks:

- Benefit-Risk Assessment : Use the GRADE framework to weigh MI risk against stroke prevention and bleeding benefits in atrial fibrillation populations .

Advanced Question: What challenges arise in characterizing metastable polymorphic forms of this compound?

Methodological Answer:

- Polymorph Stability : Metastable forms may convert during manufacturing or storage. Techniques include:

- Regulatory Hurdles : Data confidentiality limits public dissemination of polymorphic landscape studies, complicating cross-study comparisons .

Advanced Question: How does CYP3A-mediated metabolism influence drug-drug interaction (DDI) risks?

Methodological Answer:

- Microdose Studies : Administer microdoses with CYP3A inhibitors (e.g., ketoconazole) to quantify AUC changes. For example, dabigatran’s AUC increases 1.5–2.0-fold with CYP3A4 inhibition, necessitating dose adjustments in polypharmacy patients .

- In Vitro Models : Use human hepatocytes or recombinant enzymes to identify oxidative metabolites (e.g., acylglucuronides) contributing to DDIs .

Advanced Question: How do genetic polymorphisms affect pharmacokinetic variability?

Methodological Answer:

- Candidate Gene Analysis : Focus on CES1 (carboxylesterase 1) and ABCG2 (efflux transporter) polymorphisms. For example:

Basic Question: What are key considerations for designing Phase III trials comparing this compound with warfarin/enoxaparin?

Methodological Answer:

- Endpoints : Primary (stroke/systemic embolism) and safety (major bleeding) endpoints must align with ISTH definitions .

- Comparator Selection : Use double-blinding for dabigatran vs. warfarin, but open-label designs for enoxaparin due to dosing route differences .

- Sample Size : Power calculations based on non-inferiority margins (e.g., 1.46–1.80 for stroke risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.